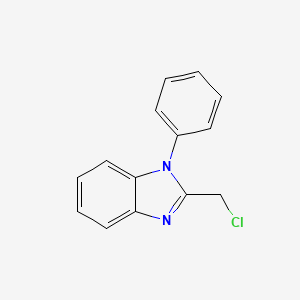

2-(Chloromethyl)-1-phenyl-1H-benzimidazole

Descripción general

Descripción

2-(Chloromethyl)-1-phenyl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core with a chloromethyl group at the 2-position and a phenyl group at the 1-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the chloromethyl group makes this compound particularly interesting for further chemical modifications and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. This reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with reagents like sodium azide (NaN₃) or amines. For example:

-

Azide Formation : Reaction with NaN₃ in DMSO at room temperature for 3 hours yields 2-(azidomethyl)-1-phenyl-1H-benzimidazole, a precursor for click chemistry applications .

-

Amine Alkylation : Treatment with 6-benzylaminopurine in acetonitrile or DMF under reflux conditions produces N-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzyl-7H-purin-6-amine, though yields for this reaction remain unspecified .

N-Alkylation Reactions

The compound participates in N-alkylation with alkyl halides or dimethyl carbonate (DMC), forming derivatives with enhanced lipophilicity. Key findings include:

| Alkylating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| DMC | Na₂CO₃, DMSO, 140°C | N-Methyl-2-(4′-methoxyphenyl) derivative | 83–90 | |

| C₇H₁₅Br | Na₂CO₃, DMSO, RT | N-Heptyl-2-(4′-methoxyphenyl) derivative | 90 |

N-Alkylation significantly improves antiproliferative activity, as seen in compound 2g (IC₅₀ = 16.38 μM against MDA-MB-231 cells) .

Cycloaddition and Spirooxindole Formation

The chloromethyl group facilitates [3+2] cycloaddition reactions. For instance:

-

Reaction with isatin derivatives under mild conditions generates spirooxindole-benzimidazole hybrids, which show promise as antimicrobial agents .

Condensation with Carbonyl Compounds

The chloromethyl group condenses with aldehydes or ketones to form extended heterocyclic systems. While specific yields are unreported, these reactions are critical for synthesizing antifungal and anticancer derivatives .

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via an SN₂ mechanism, favored by the electron-withdrawing benzimidazole ring.

-

Alkylation Efficiency : Longer alkyl chains (e.g., C₇H₁₅) enhance yields due to improved hydrophobic interactions .

This compound’s modular reactivity positions it as a cornerstone for developing pharmaceuticals targeting infections and cancer. Future research should explore its use in metal-catalyzed cross-coupling reactions to further expand its synthetic utility.

Aplicaciones Científicas De Investigación

Antifungal Applications

2-(Chloromethyl)-1-phenyl-1H-benzimidazole has shown promising antifungal activity. Research indicates that derivatives of this compound can effectively inhibit the growth of various fungi, including:

- Candida species

- Aspergillus niger

In studies, synthesized derivatives demonstrated minimum inhibitory concentration (MIC) values indicating moderate antifungal activity against these pathogens, with values reported around 64 μg/mL for both strains .

Anticancer Research

The compound also exhibits notable cytotoxic effects against cancer cell lines. For instance, derivatives have been tested against the MDA-MB-231 breast cancer cell line, showing significant antiproliferative activity. One derivative achieved an MIC of 8 μg/mL against certain bacterial strains, indicating its potential as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves several methodologies, including:

- N-Alkylation : This method enhances lipophilicity and biological activity.

- Substitution Reactions : Modifying the phenyl group can lead to derivatives with improved efficacy.

A comparative analysis of various derivatives reveals differences in biological activities based on structural modifications:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(Chloromethyl)-1-methyl-1H-benzimidazole | Methyl group instead of phenyl | Antifungal activity |

| 5-Fluoro-2-(chloromethyl)-1H-benzimidazole | Fluorine substitution enhances activity | Enhanced anticancer properties |

| 2-(Bromomethyl)-1H-benzimidazole | Bromine substitution | Different antimicrobial spectrum |

Case Study 1: Antifungal Activity Assessment

A study synthesized 35 derivatives from 2-(Chloromethyl)-1H-benzimidazole and evaluated their antifungal properties against five phytopathogenic fungi. The results indicated that certain derivatives exhibited significant antifungal effects, suggesting their potential use in agricultural applications to combat fungal infections .

Case Study 2: Anticancer Potential

In another research effort, a series of N-alkylated derivatives were synthesized and characterized. The most promising compound demonstrated substantial antiproliferative effects against breast cancer cells, highlighting the therapeutic potential of benzimidazole derivatives in oncology .

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzimidazole ring can interact with DNA and other biological macromolecules, affecting their function and stability .

Comparación Con Compuestos Similares

Similar Compounds

Benzimidazole: The parent compound without the chloromethyl and phenyl groups.

2-Methylbenzimidazole: Similar structure but with a methyl group instead of a chloromethyl group.

1-Phenylbenzimidazole: Similar structure but without the chloromethyl group.

Uniqueness

2-(Chloromethyl)-1-phenyl-1H-benzimidazole is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct chemical reactivity and biological activity. The chloromethyl group allows for further chemical modifications, while the phenyl group enhances the compound’s ability to interact with biological targets .

Actividad Biológica

2-(Chloromethyl)-1-phenyl-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole family, known for its diverse biological activities. The compound features a chloromethyl group at the 2-position and a phenyl group at the 1-position, making it an interesting candidate for medicinal chemistry applications. This article reviews its biological activity, focusing on its antifungal and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is . Its structure includes a five-membered ring containing two nitrogen atoms, characteristic of benzimidazoles. The chloromethyl group enhances its reactivity, allowing for various chemical modifications that can influence biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity.

- Interaction with DNA : The benzimidazole ring can bind to DNA, affecting its stability and function, which is crucial in anticancer applications.

- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce ROS production, leading to DNA damage and apoptosis in cancer cells .

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. For instance:

- Inhibition Against Candida Species : Studies have reported that compounds similar to this compound can inhibit the growth of various Candida species, with minimum inhibitory concentration (MIC) values ranging from 25–62.5 µg/ml .

Anticancer Activity

The compound has shown promising results in anticancer research:

- Cytotoxic Effects on Cancer Cell Lines : Various studies have demonstrated that derivatives exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 and A375. For example, one derivative showed an IC50 value of 5.2 μM against MDA-MB-231 cells .

Structure-Activity Relationship (SAR)

The structure of benzimidazole derivatives significantly influences their biological activity. A comparative analysis reveals:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(Chloromethyl)-1-methyl-1H-benzimidazole | Contains a methyl group instead of phenyl | Antifungal activity |

| 5-Fluoro-2-(chloromethyl)-1H-benzimidazole | Fluorine substitution enhances activity | Enhanced anticancer properties |

| 2-(Bromomethyl)-1H-benzimidazole | Substituted with bromine | Different antimicrobial spectrum |

Case Studies

Several studies provide insights into the efficacy and mechanisms of action:

- Anticancer Study : A study demonstrated that a derivative induced significant apoptosis in breast cancer cells through ROS generation and subsequent DNA damage .

- Antifungal Study : Another research highlighted the effectiveness of a benzimidazole derivative against Candida albicans, showing comparable results to standard antifungal treatments like ketoconazole .

Propiedades

IUPAC Name |

2-(chloromethyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOBCMJTBPLYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604133 | |

| Record name | 2-(Chloromethyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94937-86-7 | |

| Record name | 2-(Chloromethyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.